molecular formula C15H12N2O2S B2992986 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034270-45-4

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2992986
CAS No.: 2034270-45-4
M. Wt: 284.33
InChI Key: RTAHBOMTSQAHFJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a furan ring, a pyridine ring, and a thiophene ring. These types of structures are often found in various bioactive molecules and pharmaceuticals .

Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide have shown promise as antiprotozoal agents. For instance, derivatives have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Cytotoxicity Against Cancer Cell Lines

Thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain derivatives exhibited significant cytotoxicity, with low nanomolar GI50 values against melanoma and breast cancer cell lines, indicating their potential as chemotherapeutic agents (Hung et al., 2014).

Amplifiers of Phleomycin

Research on unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, has shown their activities as amplifiers of phleomycin against Escherichia coli. These findings suggest applications in enhancing antibiotic effectiveness (Brown & Cowden, 1982).

Mitochondrial Permeability Transition Inhibitors

Structurally related compounds have been identified as inhibitors of Ca²⁺-induced mitochondrial permeability transition, offering a therapeutic approach to vascular dysfunction, including ischemia/reperfusion injury. The optimization of these molecules may lead to effective treatments for conditions related to mitochondrial dysfunction (Murasawa et al., 2012).

PET Imaging of Microglia

The development of PET radiotracers specific for microglia-specific markers, such as CSF1R, represents another application. These compounds, including derivatives of this compound, can noninvasively image reactive microglia and their role in neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(13-3-1-5-19-13)17-9-11-7-12(10-16-8-11)14-4-2-6-20-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAHBOMTSQAHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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